Cas no 741709-58-0 (2-Acetylpyridine-4-boronic acid pinacol ester)

2-Acetylpyridine-4-boronic acid pinacol ester is a versatile boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its pyridine backbone and acetyl functional group enhance reactivity and selectivity in forming carbon-carbon bonds, making it valuable in pharmaceutical and agrochemical synthesis. The pinacol ester moiety improves stability and handling, reducing decomposition risks during storage and reactions. This compound is particularly useful in constructing heterocyclic frameworks due to its compatibility with various reaction conditions. Its high purity and consistent performance make it a reliable reagent for researchers in medicinal chemistry and materials science. Proper handling under inert conditions is recommended to maintain its integrity.
2-Acetylpyridine-4-boronic acid pinacol ester structure
741709-58-0 structure
商品名:2-Acetylpyridine-4-boronic acid pinacol ester
CAS番号:741709-58-0
MF:C13H18BNO3
メガワット:247.09792
MDL:MFCD09952047
CID:560289

2-Acetylpyridine-4-boronic acid pinacol ester 化学的及び物理的性質

名前と識別子

    • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone
    • 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone
    • 2-Acetylpyridine-4-boronic acid pinacol ester
    • Ethanone,1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-
    • MDL: MFCD09952047
    • インチ: InChI=1S/C13H18BNO3/c1-9(16)11-8-10(6-7-15-11)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3
    • InChIKey: DYRIBTLLHRHBGE-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)C1=NC=CC(=C1)B2OC(C)(C)C(C)(C)O2

計算された属性

  • せいみつぶんしりょう: 247.13800
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • PSA: 48.42000
  • LogP: 1.58340

2-Acetylpyridine-4-boronic acid pinacol ester セキュリティ情報

2-Acetylpyridine-4-boronic acid pinacol ester 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Acetylpyridine-4-boronic acid pinacol ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM134030-5g
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone
741709-58-0 98%
5g
$772 2023-02-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T61580-250mg
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone
741709-58-0 -
250mg
¥948.0 2023-09-06
Chemenu
CM134030-250mg
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone
741709-58-0 98%
250mg
$73 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T15294-5g
2-Acetylpyridine-4-boronic acid pinacol ester
741709-58-0 98%
5g
21662.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GD434-1g
2-Acetylpyridine-4-boronic acid pinacol ester
741709-58-0 98%
1g
1762.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GD434-50mg
2-Acetylpyridine-4-boronic acid pinacol ester
741709-58-0 98%
50mg
198.0CNY 2021-08-04
Chemenu
CM134030-1g
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone
741709-58-0 98%
1g
$182 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T15294-1g
2-Acetylpyridine-4-boronic acid pinacol ester
741709-58-0 98%
1g
6930.0CNY 2021-08-03
Chemenu
CM134030-250mg
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone
741709-58-0 98%
250mg
$77 2023-02-18
TRC
A188308-50mg
2-Acetylpyridine-4-boronic acid pinacol ester
741709-58-0
50mg
$ 87.00 2023-04-19

2-Acetylpyridine-4-boronic acid pinacol ester 関連文献

2-Acetylpyridine-4-boronic acid pinacol esterに関する追加情報

2-Acetylpyridine-4-boronic Acid Pinacol Ester: A Comprehensive Overview

2-Acetylpyridine-4-boronic acid pinacol ester (CAS No. 741709-58-0) is a versatile compound that has garnered significant attention in the field of organic synthesis and materials science. This compound, characterized by its unique structure featuring a pyridine ring substituted with an acetyl group and a boronic acid pinacol ester moiety, serves as a valuable building block in various chemical reactions. The boronic acid pinacol ester functionality is particularly noteworthy, as it enables the compound to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are pivotal in modern organic chemistry.

Recent advancements in the synthesis and application of 2-acetylpyridine-4-boronic acid pinacol ester have highlighted its potential in drug discovery and material engineering. Researchers have exploited its reactivity to develop novel heterocyclic compounds, which are essential components in pharmaceuticals and agrochemicals. The pyridine ring structure provides a rigid framework that can be further functionalized to introduce diverse substituents, enhancing the compound's versatility. For instance, studies have demonstrated that this compound can be used as a precursor for synthesizing bioactive molecules with potential anti-inflammatory and anticancer properties.

In the realm of materials science, 2-acetylpyridine-4-boronic acid pinacol ester has been employed in the construction of advanced materials, such as organic semiconductors and optoelectronic devices. Its ability to undergo precise cross-coupling reactions allows for the creation of well-defined molecular architectures, which are critical for achieving desired electronic properties. Recent research has focused on integrating this compound into polymer frameworks, where it contributes to enhanced charge transport characteristics and improved device performance.

The synthesis of 2-acetylpyridine-4-boronic acid pinacol ester typically involves multi-step processes that emphasize both efficiency and selectivity. One common approach involves the nucleophilic substitution of a suitable pyridine derivative with a boronic acid group, followed by esterification to form the pinacol ester. This methodology ensures high purity and structural integrity, making the compound suitable for demanding applications in both academia and industry.

From an environmental standpoint, the development of sustainable synthetic routes for 2-acetylpyridine-4-boronic acid pinacol ester has become a focal point for researchers. Green chemistry principles are being increasingly incorporated into its production processes, with efforts directed toward reducing waste generation and minimizing energy consumption. These advancements not only enhance the eco-friendliness of the compound but also align with global initiatives aimed at promoting sustainable chemical practices.

In conclusion, 2-acetylpyridine-4-boronic acid pinacol ester (CAS No. 741709-58-0) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, reactivity, and applicability across diverse fields underscore its importance as a key intermediate in chemical synthesis. As research continues to uncover new avenues for its utilization, this compound is poised to play an even more significant role in driving innovation across various scientific disciplines.

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